

# Application Notes and Protocols for Glucose Uptake Assay Using Ampkinone

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ampkinone is a novel small molecule, cell-permeable benzopyran compound that functions as an indirect activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes, including glucose homeostasis.[2] When activated, AMPK stimulates glucose uptake in various cell types, particularly in skeletal muscle and adipose tissue, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes.[2][3] Ampkinone stimulates the phosphorylation of AMPK at Threonine-172, a key step in its activation, through a mechanism dependent on the upstream kinase LKB1.[4] This activation of the LKB1-AMPK signaling cascade leads to an increase in glucose transporter (GLUT) translocation to the plasma membrane, thereby enhancing glucose uptake.

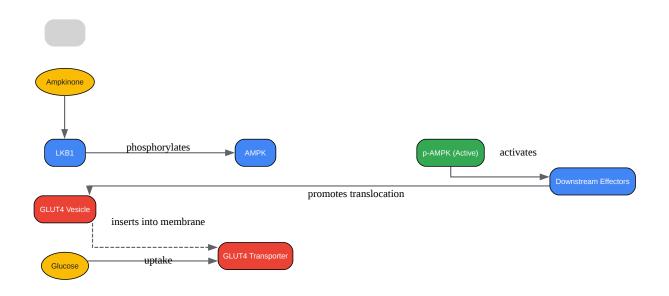
These application notes provide a detailed protocol for measuring the effect of **Ampkinone** on glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

## **Ampkinone Signaling Pathway**

The following diagram illustrates the signaling pathway through which **Ampkinone** stimulates glucose uptake. **Ampkinone** acts as an indirect activator of AMPK, requiring the upstream kinase LKB1 to phosphorylate AMPK. Once activated, AMPK initiates a signaling cascade that



promotes the translocation of glucose transporters (like GLUT4) to the cell membrane, leading to increased glucose uptake.



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Caption: Ampkinone signaling pathway for glucose uptake.

# Experimental Protocols 2-NBDG Glucose Uptake Assay

This protocol describes a cell-based assay to quantify the effect of **Ampkinone** on glucose uptake using the fluorescent glucose analog 2-NBDG. The assay can be analyzed using flow cytometry or fluorescence microscopy.

#### Materials:

Ampkinone (solubilized in DMSO)



- Cell line of interest (e.g., L6 myotubes, C2C12 myoblasts, 3T3-L1 adipocytes)
- Complete cell culture medium
- Serum-free, glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer
- 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (for adherent cells)
- FACS buffer (PBS with 1% BSA)
- 96-well or 24-well tissue culture plates
- Flow cytometer or fluorescence microscope

#### Protocol:

- Cell Seeding:
  - Seed cells in a 96-well or 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
  - Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Starvation:
  - The following day, gently wash the cells twice with warm PBS.
  - Remove the PBS and replace it with serum-free, glucose-free DMEM or KRB buffer.
  - Incubate the cells for 2-4 hours at 37°C to deplete intracellular glucose stores.
- Ampkinone Treatment:
  - Prepare serial dilutions of **Ampkinone** in serum-free, glucose-free medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10, 25



μM).

- For the time-course experiment, prepare the optimal concentration of **Ampkinone** (determined from the dose-response experiment).
- Include a vehicle control (DMSO) at the same final concentration as the highest
   Ampkinone concentration.
- Add the **Ampkinone** solutions or vehicle control to the appropriate wells.
- Incubate for the desired time periods (e.g., for dose-response: 1 hour; for time-course: 15, 30, 60, 120 minutes).

#### 2-NBDG Incubation:

- Prepare a working solution of 2-NBDG in serum-free, glucose-free medium to a final concentration of 100 μM.
- Add the 2-NBDG working solution to all wells.
- Incubate the plate for 30-60 minutes at 37°C, protected from light.
- · Cell Harvesting and Washing:
  - Remove the 2-NBDG containing medium.
  - Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
  - For adherent cells, detach them using Trypsin-EDTA, then neutralize with complete medium.
  - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
  - Resuspend the cell pellet in ice-cold FACS buffer.

#### Data Acquisition:

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in the
 FITC or green channel (excitation ~488 nm, emission ~520 nm).

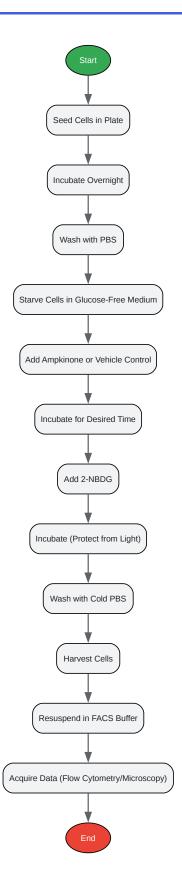


• Fluorescence Microscopy: Alternatively, after the final PBS wash (step 5), add PBS to the wells and visualize the cells using a fluorescence microscope with a blue excitation filter.

## **Experimental Workflow**

The following diagram outlines the experimental workflow for the **Ampkinone** glucose uptake assay.





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